molecular formula C23H15N3O5 B11618109 (5Z)-1-(1,3-benzodioxol-5-yl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-1-(1,3-benzodioxol-5-yl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11618109
M. Wt: 413.4 g/mol
InChI Key: MJUBGBHUWFIUKR-YVLHZVERSA-N
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Description

(5Z)-1-(1,3-benzodioxol-5-yl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that features a unique combination of benzodioxole, indole, and pyrimidine trione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(1,3-benzodioxol-5-yl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and indole intermediates, followed by their coupling with a pyrimidine trione derivative under specific reaction conditions. Common reagents used in these reactions include palladium catalysts, base, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-(1,3-benzodioxol-5-yl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the indole or benzodioxole moieties using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and bases (e.g., sodium hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (5Z)-1-(1,3-benzodioxol-5-yl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with various biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties. Its combination of functional groups may impart desirable characteristics such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (5Z)-1-(1,3-benzodioxol-5-yl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Properties

Molecular Formula

C23H15N3O5

Molecular Weight

413.4 g/mol

IUPAC Name

(5Z)-1-(1,3-benzodioxol-5-yl)-5-[(1-prop-2-ynylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C23H15N3O5/c1-2-9-25-12-14(16-5-3-4-6-18(16)25)10-17-21(27)24-23(29)26(22(17)28)15-7-8-19-20(11-15)31-13-30-19/h1,3-8,10-12H,9,13H2,(H,24,27,29)/b17-10-

InChI Key

MJUBGBHUWFIUKR-YVLHZVERSA-N

Isomeric SMILES

C#CCN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC5=C(C=C4)OCO5

Canonical SMILES

C#CCN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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